5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine
Description
5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a pyridine-derived compound featuring a 2-aminopyridine core substituted with three methyl groups at the 2-, 4-, and N-positions, and a 1-ethylpiperidin-2-yl group at the 5-position. The piperidine moiety introduces a bicyclic structure, which may enhance steric bulk and influence electronic properties compared to simpler analogs. While specific physicochemical data for this compound are unavailable in the provided evidence, structural analogs such as N,N,4-trimethylpyridin-2-amine (CAS 20173-72-2) are described as colorless to pale yellow liquids or solids with basicity and solubility in polar solvents like water and alcohols .
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-5-18-9-7-6-8-14(18)13-11-16-15(17(3)4)10-12(13)2/h10-11,14H,5-9H2,1-4H3 |
InChI Key |
XSFFTGFRXLXANK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CN=C(C=C2C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing catalysts to speed up the reaction and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Structural and Electronic Effects
- The piperidine ring introduces a saturated nitrogen heterocycle, which may enhance hydrogen-bonding capacity compared to aryl or halogen substituents .
Biological Activity
5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound belonging to the class of heterocyclic amines. Its unique structure, which incorporates both piperidine and pyridine rings, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine is C15H25N3, with a molecular weight of 247.38 g/mol. The compound features a trimethylated pyridine moiety and an ethylpiperidine group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3 |
| Molecular Weight | 247.38 g/mol |
| LogP | 3.39 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
Mechanisms of Biological Activity
Research indicates that 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine may act through various mechanisms:
- Receptor Binding : The compound has been shown to bind effectively to specific receptors, modulating their activity. This is crucial for its potential use in therapeutic applications.
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, particularly through the induction of apoptosis in cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or including 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine:
- Anticancer Activity : A study demonstrated that a similar piperidine derivative showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structural features of the compound were linked to its ability to interact with protein binding sites effectively.
- Neuroprotective Effects : Research indicates that derivatives of this compound could inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease progression. This inhibition is associated with improved cognitive function in experimental models .
- Antimicrobial Properties : The compound has also shown promising results against various bacterial strains, including MRSA and E. coli, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(1-Ethylpiperidin-2-yl)-N,N,4-trimethylpyridin-2-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine | Contains a piperidine ring | Different nitrogen substitution pattern |
| 4-Dimethylaminopyridine | Pyridine derivative with dimethylamino group | Highly basic; used as a nucleophilic catalyst |
| 5-(1-Ethylpiperazin-1-yl)methylpyridin-2-amine | Incorporates a piperazine ring | Varies in nitrogen atom connectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
